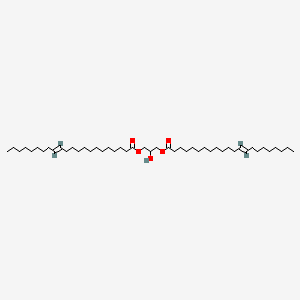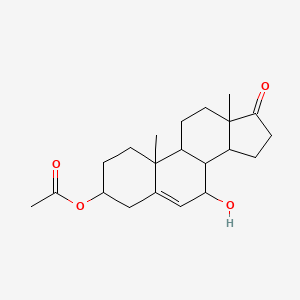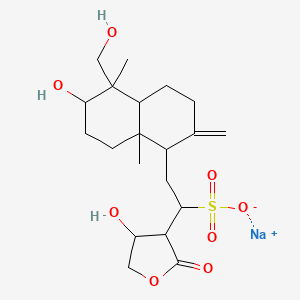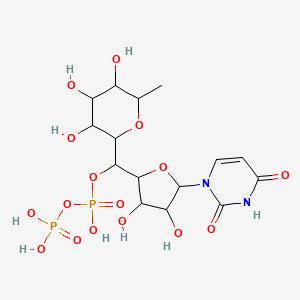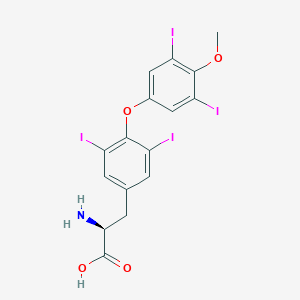
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is a synthetic derivative of the amino acid L-Tyrosine. This compound is characterized by the presence of multiple iodine atoms and a methoxy group attached to the phenyl ring. Such modifications can significantly alter the chemical and biological properties of the parent molecule, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- typically involves the iodination of L-Tyrosine followed by the introduction of a methoxy group. The process can be summarized as follows:
Iodination: L-Tyrosine is treated with iodine and an oxidizing agent (e.g., hydrogen peroxide) to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.
Methoxylation: The iodinated intermediate is then reacted with a methoxy donor (e.g., dimethyl sulfate) under basic conditions to introduce the methoxy group at the 4 position.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other groups (e.g., nucleophiles) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various derivatives with different functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Studying the effects of iodine and methoxy modifications on amino acid function.
Medicine: Potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Use in the development of new materials or as a reagent in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: The parent amino acid, without any modifications.
3,5-Diiodo-L-Tyrosine: A simpler derivative with only iodine modifications.
4-Methoxy-L-Tyrosine: A derivative with only a methoxy group modification.
Uniqueness
L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is unique due to the combination of multiple iodine atoms and a methoxy group, which can significantly alter its chemical and biological properties compared to its simpler counterparts.
Propriétés
| 4367-89-9 | |
Formule moléculaire |
C16H13I4NO4 |
Poids moléculaire |
790.90 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(3,5-diiodo-4-methoxyphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H13I4NO4/c1-24-14-11(19)5-8(6-12(14)20)25-15-9(17)2-7(3-10(15)18)4-13(21)16(22)23/h2-3,5-6,13H,4,21H2,1H3,(H,22,23)/t13-/m0/s1 |
Clé InChI |
CTRBRDHEPJCPON-ZDUSSCGKSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I |
SMILES canonique |
COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


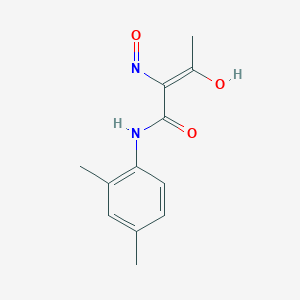

![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
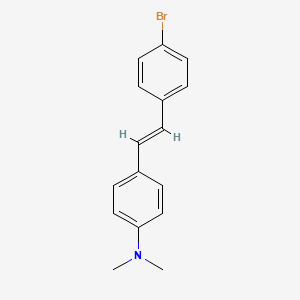
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)

